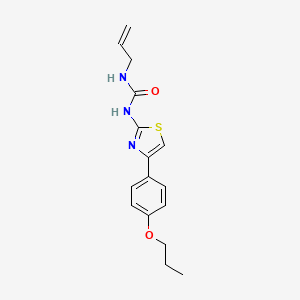

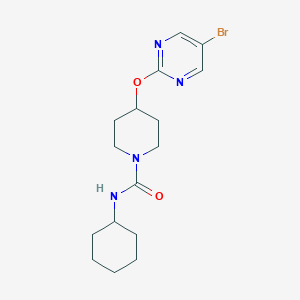

![molecular formula C14H14N2O3S B2889876 N-[3-(甲基氨基羰基)-5,6-二氢-4H-环戊并[b]噻吩-2-基]呋喃-2-甲酰胺 CAS No. 893094-77-4](/img/structure/B2889876.png)

N-[3-(甲基氨基羰基)-5,6-二氢-4H-环戊并[b]噻吩-2-基]呋喃-2-甲酰胺

描述

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

Thiophene-based analogs have been the subject of extensive research by medicinal chemists, who have produced combinatorial libraries and carried out exhaustive efforts in the search for lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

1. 化学合成和金属络合物形成

N-[3-(甲基氨基羰基)-5,6-二氢-4H-环戊并[b]噻吩-2-基]呋喃-2-甲酰胺和相关化合物因其形成金属络合物的性质而受到研究。例如,类似的呋喃和噻吩衍生物的环金属化已使用钯、铂、钌和铑等各种金属进行。这些络合物经过光谱表征,在配位化学中具有潜在应用 (Nonoyama, 1990)。

2. 抗菌活性

在结构上与 N-[3-(甲基氨基羰基)-5,6-二氢-4H-环戊并[b]噻吩-2-基]呋喃-2-甲酰胺相关的化合物因其抗菌特性而受到探索。例如,已研究功能化的呋喃-甲酰胺对耐药菌的抗菌活性,包括 A. baumannii、K. pneumoniae、E. cloacae 和 MRSA 的临床分离株 (Siddiqa 等人,2022)。

3. 在神经炎症研究中的应用

某些呋喃-甲酰胺衍生物用于正电子发射断层扫描 (PET) 成像,以靶向神经炎症研究中的特定受体。例如,已使用类似的呋喃-甲酰胺结构开发出一种针对小胶质细胞特异性标记物 CSF1R 的 PET 示踪剂。此应用对于研究与神经炎症相关的精神疾病和开发新的治疗方法至关重要 (Horti 等人,2019)。

4. 抗真菌和抗菌特性

呋喃/噻吩-1,3-苯并噻嗪-4-酮杂化物在结构上与所讨论的化合物相似,表现出显着的体外抗菌活性。它们对各种细菌和酵母菌表现出有希望的活性,特别是对葡萄球菌属和芽孢杆菌属。这凸显了此类化合物在开发新型抗菌剂方面的潜力 (Popiołek 等人,2016)。

5. 流感病毒抑制

呋喃-甲酰胺衍生物的抑制致命 H5N1 甲型流感病毒的潜力正在研究中。这些化合物中的结构修饰已显示出对抗流感活性的显着影响,使其成为抗病毒药物开发的潜在候选物 (Yongshi 等人,2017)。

6. 缓蚀

在结构上与 N-[3-(甲基氨基羰基)-5,6-二氢-4H-环戊并[b]噻吩-2-基]呋喃-2-甲酰胺相关的杂环半缩酮因其在碳钢上的防腐能力而受到探索。这些化合物在酸性环境中抑制腐蚀方面显示出有希望的结果,表明它们在工业化学中的潜在应用 (Palayoor 等人,2017)。

未来方向

作用机制

Target of Action

MLS001237917, also known as SMR000806321 or N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide, is a highly selective and orally bioavailable small molecule that targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . KMT2A is a key player in acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL), making it a significant target for therapeutic intervention .

Mode of Action

The compound disrupts the interaction between menin and KMT2A, which has been shown to induce differentiation and block progression of KMT2A-rearranged or NPM1c AML and ALL in preclinical models . This disruption leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells .

Biochemical Pathways

The primary biochemical pathway affected by MLS001237917 is the menin-KMT2A interaction pathway. Disruption of this interaction leads to changes in gene expression, particularly the downregulation of HOX/Meis1 stemness genes and the upregulation of differentiation genes . These changes can lead to the differentiation and subsequent death of leukemic cells .

Result of Action

The primary result of MLS001237917’s action is the induction of differentiation and subsequent death of leukemic cells . This is achieved through the disruption of the menin-KMT2A interaction, leading to changes in gene expression that promote differentiation and inhibit the progression of leukemia .

属性

IUPAC Name |

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-15-13(18)11-8-4-2-6-10(8)20-14(11)16-12(17)9-5-3-7-19-9/h3,5,7H,2,4,6H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZLDSPMKQUJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325245 | |

| Record name | N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |

CAS RN |

893094-77-4 | |

| Record name | N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

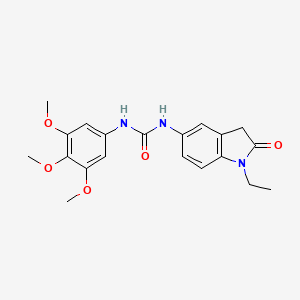

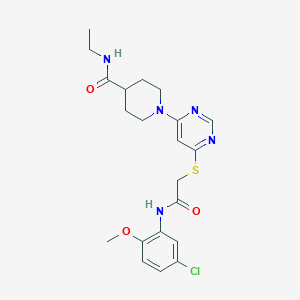

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)

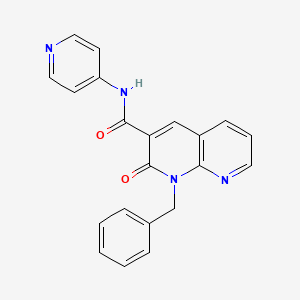

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)

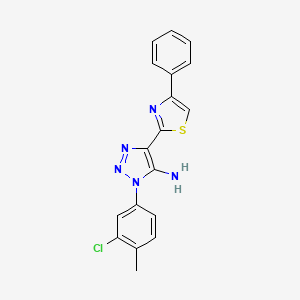

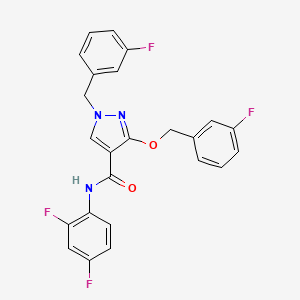

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)

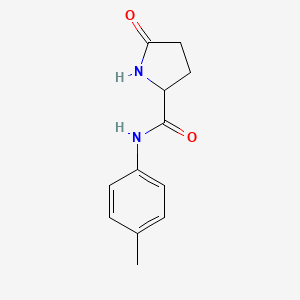

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889810.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide](/img/structure/B2889811.png)

![7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2889815.png)